N-Benzyl-6-chloropyrazine-2-carboxamide
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Overview
Description
N-Benzyl-6-chloropyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrazine ring. This compound has garnered interest due to its potential biological activities, including antibacterial and antimycobacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrazine-2-carboxamide typically involves the following steps :
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Formation of Pyrazine-2-carboxylic Acid Chloride:
- Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux conditions to form pyrazine-2-carbonyl chloride.
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Aminolysis Reaction:
- The pyrazine-2-carbonyl chloride is then reacted with benzylamine in the presence of triethylamine (TEA) in acetone at room temperature overnight to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including :
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Substitution Reactions:
- The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form various derivatives.
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Oxidation and Reduction Reactions:
- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines and are carried out in solvents such as ethanol or acetone with bases like triethylamine.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products:
Scientific Research Applications
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Chemistry:
- Used as an intermediate in the synthesis of other pyrazine derivatives.
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Biology:
- Exhibits antibacterial activity against strains like Staphylococcus aureus and Staphylococcus epidermidis.
- Shows antimycobacterial activity against Mycobacterium tuberculosis.
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Medicine:
- Potential candidate for developing new antibacterial and antimycobacterial drugs.
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Industry:
- May be used in the development of new materials with specific properties due to its unique chemical structure.
Mechanism of Action
Comparison with Similar Compounds
- N-Benzyl-5-chloropyrazine-2-carboxamide
- N-Benzyl-3-chloropyrazine-2-carboxamide
- 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide
Comparison:
- While all these compounds share a similar core structure, the position of the chlorine atom and the presence of additional substituents can significantly influence their biological activities.
- N-Benzyl-6-chloropyrazine-2-carboxamide has shown higher antibacterial and antimycobacterial activities compared to its 3-chloro and 5-chloro positional isomers .
Properties
Molecular Formula |
C12H10ClN3O |
---|---|
Molecular Weight |
247.68 g/mol |
IUPAC Name |
N-benzyl-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-14-7-10(16-11)12(17)15-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,17) |
InChI Key |
DPRUFQVASJYOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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